molecular formula C16H33NO4Si B8229158 tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8229158
M. Wt: 331.52 g/mol
InChI Key: IIITUHPEBILIQR-STQMWFEESA-N
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Description

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyldimethylsilyl and hydroxymethyl groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyldimethylsilyl Group: This step often involves the use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    tert-Butyl Protection: The final step involves the protection of the nitrogen atom with a tert-butyl group, typically using tert-butyl chloroformate.

Chemical Reactions Analysis

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as PCC or KMnO4.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or imine functionalities, using reagents like NaBH4 or LiAlH4.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.

    Deprotection: The tert-butyl and tert-butyldimethylsilyl groups can be removed under acidic or basic conditions to yield the free amine or alcohol.

Scientific Research Applications

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Material Science: The compound is used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary widely depending on the specific biological system being studied.

Comparison with Similar Compounds

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the tert-butyldimethylsilyl group, leading to different reactivity and applications.

    tert-Butyl (2S,4S)-4-((trimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a trimethylsilyl group instead of tert-butyldimethylsilyl, affecting its steric and electronic properties.

    tert-Butyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(methyl)pyrrolidine-1-carboxylate: Contains a methyl group instead of a hydroxymethyl group, altering its chemical behavior.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIITUHPEBILIQR-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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